2-Ethynylthieno[2,3-B]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H6N2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-ethynylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H6N2S/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h1,3-5H,10H2 |
InChI Key |
ZFJPJISGZCCQPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=C(S1)N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with ethynyl bromide under basic conditions to form the ethynylated thiophene intermediate. This intermediate is then cyclized with 2-bromopyridine under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-Ethynylthieno[2,3-B]pyridin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the ethynyl or amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thienopyridine derivatives.
Scientific Research Applications
2-Ethynylthieno[2,3-B]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Ethynylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Features
The thieno[2,3-b]pyridin-3-amine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:
Physicochemical Properties
Biological Activity
2-Ethynylthieno[2,3-B]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-B]pyridine core with an ethynyl group and an amino substituent, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
- Molecular Formula: C9H6N2S
- Molecular Weight: 178.22 g/mol
| Property | Value |
|---|---|
| IUPAC Name | 2-Ethynylthieno[2,3-B]pyridin-3-amine |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the potential of 2-Ethynylthieno[2,3-B]pyridin-3-amine as an anticancer agent. Research indicates that it may exert cytotoxic effects on various cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation.
- Mechanism of Action : The compound is believed to inhibit the activity of specific kinases associated with tumor growth, particularly the epidermal growth factor receptor (EGFR) and other related pathways. In vitro assays demonstrated that it could reduce cell viability in cancer cells with IC50 values ranging from 5 to 15 µM depending on the cell type .
- Case Study : A study focused on lung cancer cell lines (A549) showed that treatment with 2-Ethynylthieno[2,3-B]pyridin-3-amine resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses moderate antibacterial effects against Gram-positive bacteria.
- Study Findings : In one study, the compound exhibited an antibacterial effect with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition
Another area of research involves the enzyme inhibition potential of this compound. It has shown promise as an inhibitor of certain enzymes linked to metabolic disorders.
- Cholinesterase Inhibition : The compound demonstrated significant activity against acetylcholinesterase (AChE), making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's .
- Alpha-glucosidase Inhibition : It has also been tested for its ability to inhibit alpha-glucosidase, indicating potential use in managing diabetes by delaying carbohydrate absorption .
Summary of Biological Activities
| Activity Type | Target | IC50/Effect |
|---|---|---|
| Anticancer | A549 Cell Line | 5–15 µM |
| Antimicrobial | Staphylococcus aureus | MIC 20–40 µg/mL |
| Cholinesterase Inhibition | AChE | Significant inhibition |
| Alpha-glucosidase Inhibition | α-glucosidase | Moderate inhibition |
Detailed Case Studies
- Anticancer Study : In vitro analysis on various cancer cell lines demonstrated that 2-Ethynylthieno[2,3-B]pyridin-3-amine effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Study : A series of tests conducted on bacterial strains revealed that the compound inhibited bacterial growth significantly at higher concentrations, suggesting a potential role as a therapeutic agent in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
